(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Description
(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study investigated the effectiveness of carbohydrazide-pyrazole compounds, including derivatives similar to the specified compound, as corrosion inhibitors for mild steel in acidic solutions. The research demonstrated that these compounds exhibit high inhibition efficiency, suggesting their potential application in protecting metals from corrosion. The protective layer formation on the metal surface was confirmed through various analytical techniques, highlighting the compound's role in corrosion protection Paul, Yadav, & Obot, 2020.
Antiviral and Cytotoxic Activities
Another area of application is in the synthesis of pyrazole- and isoxazole-based heterocycles for biological activities. Some derivatives of the compound have been evaluated for their antiviral and cytotoxic activities. For instance, certain pyrazole-derived compounds have shown effectiveness against Herpes simplex virus type-1 (HSV-1), indicating their potential as antiviral agents Dawood, Abdel-Gawad, Mohamed, & Badria, 2011.
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of pyrazole hydrazones derivatives has led to the development of new compounds with potential applications in various fields, including medicinal chemistry. These studies focus on the chemical synthesis processes and structural analysis of the derivatives, contributing to the expansion of chemical libraries for future drug development and other applications Huang Jie-han, 2008.
Auxin Activities and Agrochemical Potential
The synthesis of acylamides based on substituted-1H-pyrazole-5-formic acid has been explored for their auxin activities, which are crucial for plant growth regulation. Although these compounds showed moderate auxin activities, their study contributes to the search for new agrochemicals that can enhance crop production safely and effectively Yue et al., 2010.
Antibacterial Activity
Research on the antibacterial activity of novel oxadiazole derivatives, including those with a pyrazole core, has shown promising results. These compounds were tested against various bacterial strains, indicating their potential as antibacterial agents. This suggests the versatility of pyrazole derivatives in developing new antimicrobial treatments Aghekyan et al., 2020.
Properties
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-13-29-19-11-7-17(8-12-19)20-14-21(25-24-20)22(27)26-23-15(2)16-5-9-18(28-3)10-6-16/h5-12,14H,4,13H2,1-3H3,(H,24,25)(H,26,27)/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWQIZAORUFTL-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.